molecular formula C9H14Cl2N4 B1501030 1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride CAS No. 1185307-01-0

1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride

Cat. No.: B1501030
CAS No.: 1185307-01-0
M. Wt: 249.14 g/mol
InChI Key: DISUUTISYMODOM-UHFFFAOYSA-N
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Description

1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group at the 6th position of the pyrimidine ring and a piperidin-3-ylamine moiety. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloropyrimidin-4-ol with piperidin-3-ylamine under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is often performed using large-scale reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of reactants and careful monitoring of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization or other suitable methods to obtain the desired compound in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an alkaline medium.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. The reaction is usually performed in anhydrous conditions.

  • Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides or amines. The reaction conditions vary depending on the specific reagents used.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrimidines or piperidines.

Scientific Research Applications

1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is utilized in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: It serves as a precursor or intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.

  • Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues or binding to active sites of target proteins.

Comparison with Similar Compounds

1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • 4-Chloro-6-piperidin-1-yl-pyrimidine: Similar in structure but lacks the amine group, resulting in different reactivity and applications.

  • 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine: Another pyrimidine derivative with a different ring structure, leading to distinct chemical properties and uses.

These compounds share similarities in their core pyrimidine structure but differ in their substituents and functional groups, which influence their chemical behavior and applications.

Properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)piperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4.ClH/c10-8-4-9(13-6-12-8)14-3-1-2-7(11)5-14;/h4,6-7H,1-3,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISUUTISYMODOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=N2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671598
Record name 1-(6-Chloropyrimidin-4-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185307-01-0
Record name 1-(6-Chloropyrimidin-4-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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